molecular formula C14H15NS B7847211 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No. B7847211
M. Wt: 229.34 g/mol
InChI Key: IHXJPLDDGSHDKN-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound, likely containing a pyridine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine” were not found, similar compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of the compound is likely to be complex due to the presence of a pyridine ring and a thieno group . Pyridine has a trigonal planar geometry at the nitrogen atom .


Chemical Reactions Analysis

The compound, being a pyridine derivative, is likely to undergo reactions typical of pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For instance, 2-(4-Methylphenyl)pyridine has a melting point of 132-132.5 °C and a boiling point of 170-180 °C .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. As a general rule, it’s important to handle all chemicals with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the wide use of nitrogen-containing heterocycles in the field .

properties

IUPAC Name

4-(2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-10-4-2-3-5-11(10)14-12-7-9-16-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXJPLDDGSHDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CCN2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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